molecular formula C15H24N4O2 B1407669 tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1706437-50-4

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B1407669
CAS No.: 1706437-50-4
M. Wt: 292.38 g/mol
InChI Key: BAGZPWCPRKQDJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a methylpyrazine moiety, and a diazepane ring

Preparation Methods

The synthesis of tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the diazepane ring followed by the introduction of the tert-butyl and methylpyrazine groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a lead compound for drug development due to its unique structure.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have slight modifications in their structure, which can affect their reactivity and applications.

    Other diazepane derivatives: These compounds share the diazepane ring but differ in other functional groups.

    Methylpyrazine derivatives: These compounds contain the methylpyrazine moiety but have different additional groups. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-12-10-16-11-13(17-12)18-6-5-7-19(9-8-18)14(20)21-15(2,3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGZPWCPRKQDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

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